N,N-Bis(2-methylpropyl)formamide

Description

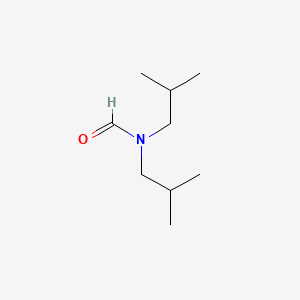

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-methylpropyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-10(7-11)6-9(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYICSDTCGMBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180581 | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2591-76-6 | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-methylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-methylpropyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N,N-Bis(2-methylpropyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide, is a tertiary amide with the chemical formula C₉H₁₉NO.[1] Its molecular structure, featuring two isobutyl groups attached to the formyl nitrogen, imparts a unique combination of properties that make it a valuable compound in various chemical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and utility, particularly as a solvent in organic synthesis and pharmaceutical development.[2] Understanding these properties is crucial for its effective use, from reaction design and optimization to purification and formulation.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The branched isobutyl groups and the polar amide functionality of this compound give rise to its distinct physical state, boiling point, density, and solubility profile.

| Property | Value | Source(s) |

| Molecular Weight | 157.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 245.5 °C at 760 mmHg | [3] |

| Density | 0.862 g/cm³ | [3] |

| Flash Point | 91.9 °C | [3] |

| Refractive Index | n20/D 1.442 | [3] |

| CAS Number | 2591-76-6 | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section outlines the standard experimental methodologies for measuring the key physical parameters of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. For this compound, a standard distillation method is employed for accurate measurement.

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. The temperature is monitored closely.

-

Data Collection: The temperature at which the liquid actively boils and a steady stream of distillate is collected is recorded as the boiling point. It is crucial to ensure the thermometer bulb is positioned correctly in the vapor phase to obtain an accurate reading.

Causality: The choice of a simple distillation setup is justified by the need to determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The use of boiling chips prevents bumping and ensures a controlled boiling process, leading to a more precise measurement.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance.

Protocol:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read at the bottom of the meniscus.

-

Mass of Container with Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Causality: This gravimetric method is a straightforward and reliable way to determine density. The use of an analytical balance ensures high precision in mass measurement, which is critical for an accurate density value. Repeating the measurement and averaging the results can further enhance accuracy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl groups and the formyl proton. The isobutyl protons would appear as a doublet for the six methyl protons, a multiplet for the two methine protons, and a doublet for the four methylene protons. The formyl proton would appear as a singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methine carbons, the methylene carbons, and the methyl carbons of the isobutyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band around 1670-1680 cm⁻¹, characteristic of the C=O stretching vibration of the tertiary amide group. Other significant peaks would include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight.[5] Common fragmentation patterns for amides would also be observed.

Synthesis and Applications

Synthesis

A common method for the synthesis of N,N-disubstituted formamides involves the reaction of a secondary amine with formic acid or a formic acid derivative. For this compound, this would involve the reaction of diisobutylamine with formic acid, typically with heating to drive the dehydration and formation of the amide bond.[6]

Caption: Synthesis of this compound.

Applications

This compound's properties as a moderately polar aprotic solvent make it highly useful in various chemical processes.[1]

-

Solvent in Organic Synthesis: It is particularly effective in dissolving a wide range of organic compounds, facilitating reactions in the synthesis of pharmaceuticals and other fine chemicals.[2] Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Industrial Applications: It finds use in the formulation of coatings and adhesives, where it contributes to achieving the desired viscosity and performance characteristics.[2]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding of its molecular weight, physical state, boiling point, density, and spectroscopic characteristics is essential for its safe and effective application in research and industrial settings. The experimental protocols outlined herein provide a framework for the accurate determination of these properties, ensuring data integrity and reproducibility. As a versatile solvent with a unique combination of properties, this compound will continue to be a valuable tool for chemists and material scientists.

References

-

N,N-Diisobutylformamide. MySkinRecipes. [Link]

-

Formamide, N,N-dibutyl-. NIST WebBook. [Link]

-

N,N-Dibutylformamide. LookChem. [Link]

-

Formamide, N,N-dibutyl-. NIST WebBook. [Link]

-

Formamide, N,N-dibutyl-. NIST WebBook. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Formamide, N,N-dibutyl-. NIST WebBook. [Link]

-

N,N-Dibutylformamide. PubChem. [Link]

-

N,N-dibutylformamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

N,N-DIETHYLFORMAMIDE. Ataman Kimya. [Link]

-

Formamide, N,N-dibutyl-. NIST WebBook. [Link]

-

N,N-Diisobutylformamide. ChemSrc. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). HMDB. [Link]

-

Melting Point Determination. Stanford Research Systems. [Link]

-

Formamide, N-butyl-. NIST WebBook. [Link]

-

COMMON SOLVENT PROPERTIES. University of Wisconsin-Madison. [Link]

-

N-Butylformamide. PubChem. [Link]

-

N,N-diethylformamide. Solubility of Things. [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. National Center for Biotechnology Information. [Link]

-

Modeling of structure and calculation of vibrational IR spectra for N,N-dimethylformamide dimers by Density Functional Theory. ResearchGate. [Link]

- Synthesis of N-vinylformamide.

-

N,N'-dibenzylformamidine. Solubility of Things. [Link]

-

N-sec-butylformamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. CAS 2591-76-6: N,N-diisobutylformamide | CymitQuimica [cymitquimica.com]

- 2. N,N-Diisobutylformamide [myskinrecipes.com]

- 3. N,N-Diisobutylformamide | CAS#:2591-76-6 | Chemsrc [chemsrc.com]

- 4. Formamide, N,N-dibutyl- [webbook.nist.gov]

- 5. Formamide, N,N-dibutyl- [webbook.nist.gov]

- 6. N,N-Dibutylformamide synthesis - chemicalbook [chemicalbook.com]

N,N-Bis(2-methylpropyl)formamide chemical structure and CAS number

An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical identity, physicochemical properties, synthesis, applications, and safety protocols associated with this versatile amide.

Core Chemical Identity and Structure

This compound, also widely known by its synonym N,N-Diisobutylformamide, is an organic compound featuring a formamide core with two isobutyl groups attached to the nitrogen atom.[1] This substitution pattern dictates its physical properties and reactivity profile.

The canonical structure is represented by the SMILES notation CC(C)CN(CC(C)C)C=O.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Preferred IUPAC Name | This compound | [2] |

| Synonyms | N,N-Diisobutylformamide | [3][4] |

| CAS Number | 2591-76-6 | [2][3][5] |

| Molecular Formula | C9H19NO | [2][4][5] |

| Molecular Weight | 157.25 g/mol | [4][5][6] |

| InChIKey | NTYICSDTCGMBQM-UHFFFAOYSA-N |[2] |

Physicochemical Properties and Rationale

The compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular structure, combining a polar amide group with nonpolar isobutyl chains, results in moderate polarity. This balance makes it an effective solvent for a diverse range of organic compounds.[1] Compared to simpler amides, its higher molecular weight and branched alkyl groups contribute to a relatively high boiling point and low volatility.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 226-228 °C | [7] |

| Density | ~0.862 g/cm³ | [4][8] |

| Flash Point | 90 °C | [7] |

| Topological Polar Surface Area | 20.3 Ų | [4][6] |

| Solubility | Insoluble in water |[9] |

An important characteristic for practical laboratory use is its good thermal stability and being less hygroscopic than many other common amides, which is advantageous for reactions sensitive to moisture.[1]

Synthesis Pathway

The industrial synthesis of N,N-disubstituted formamides is typically achieved through the formylation of a secondary amine. For this compound, the key precursors are diisobutylamine and a formylating agent, such as formic acid or carbon monoxide.

A common laboratory and industrial method involves the reaction of diisobutylamine with formic acid.[10] This reaction proceeds by heating the reactants, often in a high-pressure reactor, to drive off the water formed as a byproduct and shift the equilibrium towards the product.[10]

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

The unique solvent properties of this compound make it a valuable tool in several scientific domains.

-

Solvent in Organic Synthesis: Its moderate polarity and high boiling point are ideal for facilitating chemical reactions that require elevated temperatures. It can effectively dissolve a wide array of organic reactants and intermediates.[1][11]

-

Pharmaceutical and Specialty Chemicals: It serves as a reaction medium or processing aid in the synthesis of pharmaceuticals and other specialty chemicals.[11]

-

Analytical Chemistry: It is employed as a test analyte in the development of reverse-phase High-Performance Liquid Chromatography (HPLC) methods.[4] Its well-defined chromatographic behavior allows for the validation and optimization of separation protocols, which is critical for pharmacokinetic studies and the isolation of impurities in preparative chromatography.[4]

Exemplar Experimental Protocol: HPLC Method Development

This protocol outlines the use of this compound as a test analyte for validating an RP-HPLC method, a common task in drug discovery and quality control labs.[4]

Objective: To establish and validate a separation method for a moderately polar compound using this compound as a representative analyte.

Materials:

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid or Phosphoric acid

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting gradient might be 70% Acetonitrile / 30% Water with 0.1% formic acid (for mass-spectrometry compatibility) or phosphoric acid.[4]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (amides have a weak chromophore, requiring low UV wavelengths)

-

-

Analysis: Inject the working standard into the HPLC system and record the chromatogram.

-

Optimization: Adjust the mobile phase composition (ratio of acetonitrile to water) to achieve a suitable retention time (typically between 3-10 minutes) and good peak shape. The organic modifier (acetonitrile) concentration is the most critical parameter for controlling retention in reversed-phase chromatography.

-

Validation: Once optimized, the method's performance can be validated for parameters such as linearity, precision, and accuracy, using the analyte's response.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302).[4] Like many organic solvents, it may cause skin and respiratory irritation upon prolonged exposure.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

This compound is a specialized amide with a valuable combination of properties. Its role as a high-boiling point, moderately polar solvent and its utility as a standard in analytical method development make it a significant compound for professionals in chemical synthesis and pharmaceutical sciences. Understanding its chemical identity, properties, and safe handling procedures is crucial for its effective and responsible application in a research and development setting.

References

-

Matrix Fine Chemicals. This compound | CAS 2591-76-6. [Link]

-

Chemical-Suppliers.com. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. [Link]

-

MySkinRecipes. N,N-Diisobutylformamide. [Link]

-

Chem-Contract. This compound. [Link]

-

PubChem. This compound | C9H19NO | CID 75770. [Link]

-

Chemsrc. N,N-Diisobutylformamide | CAS#:2591-76-6. [Link]

-

ResearchGate. A New Synthetic Method for the Preparation of N,N-Dimethylformamide DI-Tert-Butyl Acetal. [Link]

-

Biosolve Shop. Safety data sheet. [Link]

Sources

- 1. CAS 2591-76-6: N,N-diisobutylformamide | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 2591-76-6 [matrix-fine-chemicals.com]

- 3. N,N-DIISOBUTYLFORMAMIDE - Safety Data Sheet [chemicalbook.com]

- 4. This compound|CAS 2591-76-6 [benchchem.com]

- 5. chem-contract.com [chem-contract.com]

- 6. This compound | C9H19NO | CID 75770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. N,N-Diisobutylformamide | CAS#:2591-76-6 | Chemsrc [chemsrc.com]

- 9. N,N-Di-n-butylformamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. N,N-Dibutylformamide synthesis - chemicalbook [chemicalbook.com]

- 11. N,N-Diisobutylformamide [myskinrecipes.com]

A Comprehensive Technical Guide to the Synthesis of N,N-Bis(2-methylpropyl)formamide

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide), a valuable amide in organic synthesis and various industrial applications.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and comparative analysis of the most effective synthesis methodologies. Key topics covered include direct formylation with formic acid, catalyzed formylation reactions, and an overview of related synthetic strategies. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis of this important compound.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C9H19NO.[4][5] It is a colorless to pale yellow liquid characterized by its moderate polarity, making it a useful solvent in a variety of chemical reactions.[2] Its molecular structure, featuring two isobutyl groups attached to the nitrogen atom of a formamide moiety, contributes to its relatively high boiling point and thermal stability.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2591-76-6 | [4][5] |

| Molecular Formula | C9H19NO | [4][5] |

| Molecular Weight | 157.25 g/mol | [4][5] |

| Boiling Point | 226-228 °C | [4] |

| Density | ~0.862 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

The primary precursor for the synthesis of this compound is diisobutylamine, a secondary amine with the formula ((CH₃)₂CHCH₂)₂NH.[6][7] The core of the synthesis lies in the formylation of this secondary amine, a process that involves the introduction of a formyl group (-CHO) onto the nitrogen atom.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the formylation of diisobutylamine. Several methodologies have been developed, ranging from classical direct approaches to modern catalytic systems. This section will delve into the most established and efficient pathways.

Pathway 1: Direct Formylation with Formic Acid

The most direct and classical method for the synthesis of N,N-disubstituted formamides is the reaction of the corresponding secondary amine with formic acid.[8][9] This reaction is a condensation process where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide bond.[10]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of diisobutylamine attacks the electrophilic carbonyl carbon of formic acid. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of water, yielding the stable this compound. To drive the reaction to completion, the water produced is typically removed azeotropically.[9]

Caption: Mechanism of Direct Formylation.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diisobutylamine (1.0 eq) and toluene.

-

Add formic acid (1.2-2.0 eq) to the flask.[9]

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The crude product can often be used without further purification, or it can be purified by vacuum distillation.[9]

Pathway 2: Catalytic N-Formylation

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been developed for the N-formylation of amines.

Molecular iodine has been demonstrated as a simple, cost-effective, and environmentally friendly catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[11] The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[11]

Experimental Protocol:

-

In a reaction vessel, combine diisobutylamine (1.0 eq) and formic acid (2.0 eq).

-

Add a catalytic amount of molecular iodine (e.g., 5 mol%).[11]

-

Stir the mixture at a moderately elevated temperature (e.g., 70 °C) until the reaction is complete as monitored by TLC.[11]

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with a sodium thiosulfate solution to remove the iodine, followed by drying and solvent evaporation.

A greener approach to formamide synthesis involves the use of carbon dioxide as a C1 source and hydrogen gas as a reductant. This transformation can be catalyzed by in-situ prepared complexes of abundant metals like iron (Fe) and nickel (Ni) with phosphine ligands.[12][13] This method offers a sustainable alternative to traditional formylating agents.

Caption: Catalytic Formylation with CO₂ and H₂.

Experimental Protocol (General):

-

The catalyst is typically prepared in-situ by combining a metal salt (e.g., Ni(OAc)₂) and a phosphine ligand (e.g., dmpe) in a suitable solvent like DMSO in a high-pressure reactor.[12]

-

Diisobutylamine is added to the reactor.

-

The reactor is pressurized with carbon dioxide and then with hydrogen to the desired total pressure (e.g., 100 bar).[12][13]

-

The reaction mixture is heated to the optimal temperature (e.g., 100–135 °C) and stirred for the required reaction time.[12][13]

-

After cooling and depressurization, the product is isolated and purified.

Another innovative catalytic approach is the oxidative N-formylation of secondary amines using methanol as both the formyl source and the solvent. This reaction can be efficiently catalyzed by reusable bimetallic nanoparticles, such as AuPd–Fe₃O₄, at room temperature with oxygen as the oxidant.[14][15] The reaction proceeds through the oxidation of methanol to a hemiaminal intermediate, which is then further oxidized to the formamide.[14][15]

Table 2: Comparison of Synthesis Pathways

| Pathway | Formylating Agent | Catalyst | Conditions | Advantages | Disadvantages |

| Direct Formylation | Formic Acid | None (or acid) | Reflux with water removal | Simple, cost-effective | High temperatures, requires water removal |

| Iodine-Catalyzed | Formic Acid | Molecular Iodine | 70 °C, solvent-free | Mild conditions, high efficiency | Requires catalyst removal |

| CO₂/H₂ Formylation | CO₂, H₂ | Abundant-Metal Complexes | High pressure and temperature | Sustainable C1 source | Requires specialized equipment (autoclave) |

| Oxidative Formylation | Methanol | AuPd–Fe₃O₄ Nanoparticles | Room temperature, O₂ | Mild conditions, green solvent | Requires synthesis of specialized catalyst |

Related Synthetic Strategies

While direct formylation is the primary route to this compound, it is insightful to consider related reactions in synthetic organic chemistry that utilize similar principles.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones, using formic acid or its derivatives as the reducing agent.[16][17] While this reaction is primarily used to synthesize amines from carbonyl compounds, the underlying mechanism of hydride transfer from formic acid is relevant to formamide synthesis.[16] In some cases, N-formylated byproducts can be observed.[17]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[18][19][20] This reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[18] Although the end product is a methylated amine rather than a formamide, it showcases the utility of formic acid as a hydride donor in amine transformations.

Conclusion

The synthesis of this compound is a well-established process with several viable pathways. The choice of method depends on the desired scale, available equipment, and considerations for green chemistry. Direct formylation with formic acid remains a robust and straightforward method for laboratory-scale synthesis. For larger-scale or more environmentally conscious processes, catalytic methods utilizing iodine, CO₂/H₂, or methanol offer significant advantages in terms of milder reaction conditions and sustainability. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers and professionals to select and optimize the most suitable synthetic route for their specific needs.

References

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available from: [Link]

-

Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Chemical-Suppliers. Available from: [Link]

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. ProQuest. Available from: [Link]

-

Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts. ACS Publications. Available from: [Link]

-

Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts. ACS Publications. Available from: [Link]

-

This compound | C9H19NO | CID 75770. PubChem. Available from: [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

-

THE LEUCKART REACTION. Organic Reactions. Available from: [Link]

-

Eschweiler-Clarke Reaction. SynArchive. Available from: [Link]

-

N,N-Diisobutylformamide. MySkinRecipes. Available from: [Link]

-

Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]

-

N,N'-bis(2-methylpropyl)propanediamide | C11H22N2O2 | CID 5201508. PubChem. Available from: [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available from: [Link]

-

Effect of Formamide in the Leuckart Reaction. ResearchGate. Available from: [Link]

-

Leuckart reaction. Wikipedia. Available from: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]

-

Diisobutylamine. Wikipedia. Available from: [Link]

-

Figure S29: EI-MS analysis of the reaction product of N-formylation of diisopropylamine with CO2 and H2. ResearchGate. Available from: [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PubMed Central. Available from: [Link]

-

Formylation of Amines. MDPI. Available from: [Link]

-

Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. Organic Chemistry Portal. Available from: [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Available from: [Link]

-

Formamide. Wikipedia. Available from: [Link]

-

This compound | CAS 2591-76-6. Matrix Fine Chemicals. Available from: [Link]

-

N,N-Diisobutylformamide | CAS#:2591-76-6. Chemsrc. Available from: [Link]

- US4906777A - Synthesis of ethylidene bis-formamide using formic acid. Google Patents.

-

(PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. ResearchGate. Available from: [Link]

Sources

- 1. This compound|CAS 2591-76-6 [benchchem.com]

- 2. CAS 2591-76-6: N,N-diisobutylformamide | CymitQuimica [cymitquimica.com]

- 3. N,N-Diisobutylformamide [myskinrecipes.com]

- 4. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C9H19NO | CID 75770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diisobutylamine - Wikipedia [en.wikipedia.org]

- 7. CAS 110-96-3: Diisobutylamine | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Oxidative <i>N</i>-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe<sub>3</sub>O<sub>4</sub> Nanoparticles - ProQuest [proquest.com]

- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 19. synarchive.com [synarchive.com]

- 20. grokipedia.com [grokipedia.com]

Spectroscopic Data for N,N-Bis(2-methylpropyl)formamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. The information herein is synthesized from available spectral data and predictive methodologies, offering field-proven insights into its spectroscopic properties.

Introduction

This compound (C₉H₁₉NO, Molar Mass: 157.25 g/mol ) is a formamide derivative with two isobutyl groups attached to the nitrogen atom.[1][2] Accurate structural elucidation and purity assessment are critical in research and development, making a thorough understanding of its spectroscopic signature essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explaining the causality behind the spectral features.

Molecular Structure and Isomerism

The structure of this compound presents an interesting case for NMR spectroscopy due to the restricted rotation around the amide C-N bond. This phenomenon, known as amide bond rotation, can lead to the observation of two distinct sets of signals for the isobutyl groups, as they can be in different chemical environments relative to the formyl proton.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The liquid sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-200.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then rationalized based on the known stability of carbocations and radical species.

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding of the structural characteristics of this compound. While experimental data for this specific compound is not widely available in public databases, the predicted spectra and interpretations based on established chemical principles and comparisons with related structures offer a robust framework for its identification and characterization. Researchers are encouraged to use this guide as a reference and to perform their own analyses for confirmation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. N,N-Diisobutylformamide. [Link]

Sources

An In-depth Technical Guide to N,N-Bis(2-methylpropyl)formamide: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of N,N-Bis(2-methylpropyl)formamide

This compound, systematically named N,N-diisobutylformamide, is a tertiary amide with significant potential in the realms of chemical synthesis and pharmaceutical sciences. Its molecular structure, featuring a formyl group attached to a nitrogen atom bearing two isobutyl substituents, imparts a unique combination of properties, including moderate polarity and a high boiling point. These characteristics make it a versatile aprotic solvent and a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its synthesis, detailed chemical characterization, and explores its current and potential applications within the field of drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in a laboratory or industrial setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | N,N-Diisobutylformamide | ChemicalBook[3] |

| CAS Number | 2591-76-6 | PubChem[2] |

| Molecular Formula | C₉H₁₉NO | PubChem[2] |

| Molecular Weight | 157.25 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |

| Boiling Point | 120 °C at 15 mmHg | Sigma-Aldrich[5] |

| Density | 0.864 g/mL at 25 °C | Sigma-Aldrich[5] |

| Solubility | Insoluble in water, soluble in organic solvents | Thermo Scientific Chemicals[6] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct method for the synthesis of N,N-disubstituted formamides is the N-formylation of a secondary amine with formic acid.[7] This reaction is a condensation process where a molecule of water is eliminated. The following protocol is a representative procedure for the synthesis of the related compound, N,N-dibutylformamide, and can be adapted for the synthesis of this compound using diisobutylamine as the starting material.

Experimental Protocol: N-Formylation of Diisobutylamine

Materials:

-

Diisobutylamine (1.0 equivalent)

-

Formic acid (85% aqueous solution, 1.2 equivalents)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine diisobutylamine and toluene.

-

Add formic acid (1.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).[7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation.[8]

Causality Behind Experimental Choices:

-

Azeotropic Removal of Water: The use of a Dean-Stark trap is crucial as the formylation of amines is a reversible reaction. By continuously removing water, the equilibrium is shifted towards the product, driving the reaction to completion and resulting in a higher yield.[7]

-

Solvent Choice: Toluene is an effective solvent for this reaction as it forms an azeotrope with water, facilitating its removal, and has a boiling point suitable for the reaction temperature.[7]

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following data, primarily based on the closely related N,N-dibutylformamide, provides a reference for the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton and the protons of the isobutyl groups. The formyl proton (CHO) typically appears as a singlet downfield. The protons on the isobutyl groups will exhibit splitting patterns corresponding to their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the formyl group and the carbons of the isobutyl chains. The carbonyl carbon is typically observed in the downfield region of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide functional group, typically observed in the range of 1650-1680 cm⁻¹. Other significant peaks include C-H stretching vibrations from the isobutyl groups.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 157. Common fragmentation patterns for amides involve cleavage of the C-N bond and the bonds adjacent to the nitrogen atom.[11][12]

Summary of Spectroscopic Data (Reference: N,N-Dibutylformamide)

| Technique | Key Peaks/Signals | Interpretation | Source |

| ¹H NMR | ~8.0 ppm (s, 1H) | Formyl proton (CHO) | PubChem[4] |

| ~3.2 ppm (m, 4H) | Methylene protons adjacent to N (-NCH₂) | PubChem[4] | |

| ~1.5 ppm (m, 4H) | Methylene protons (-CH₂CH₂CH₃) | PubChem[4] | |

| ~0.9 ppm (t, 6H) | Methyl protons (-CH₃) | PubChem[4] | |

| ¹³C NMR | ~162 ppm | Carbonyl carbon (C=O) | SpectraBase[2] |

| ~45, 40 ppm | Methylene carbons adjacent to N (-NCH₂) | SpectraBase[2] | |

| ~30, 20 ppm | Methylene carbons (-CH₂CH₂CH₃) | SpectraBase[2] | |

| ~13 ppm | Methyl carbon (-CH₃) | SpectraBase[2] | |

| IR (cm⁻¹) | ~1670 cm⁻¹ | C=O stretching (amide) | NIST WebBook[8] |

| ~2870-2960 cm⁻¹ | C-H stretching (alkane) | NIST WebBook[8] | |

| Mass Spec (m/z) | 157 | Molecular ion (M+) | NIST WebBook[11] |

| 114 | [M - C₃H₇]+ | NIST WebBook[11] | |

| 86 | [M - C₅H₁₁]+ | NIST WebBook[11] | |

| 57 | [C₄H₉]+ | NIST WebBook[11] |

Note: The spectral data provided is for N,N-dibutylformamide and serves as a close approximation for this compound. Actual chemical shifts and fragmentation patterns may vary slightly.

Caption: Chemical structure of this compound.

Applications in Drug Development and Pharmaceutical Sciences

The unique properties of this compound make it a valuable tool in various stages of drug development.

Solvent for API Synthesis and Processing

As a polar aprotic solvent, this compound can be an effective medium for a variety of organic reactions involved in the synthesis of active pharmaceutical ingredients (APIs).[1][9] Its ability to dissolve a wide range of organic compounds, coupled with its relatively high boiling point, allows for reactions to be conducted at elevated temperatures, which can improve reaction rates and yields. Furthermore, its aprotic nature prevents interference with reactions involving strong bases or nucleophiles.

Formulation of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble drug candidates, which often leads to low bioavailability.[13] Solvents and co-solvents play a critical role in developing formulations for such drugs. This compound, with its ability to solubilize a diverse range of organic molecules, has the potential to be used in liquid or semi-solid formulations to enhance the solubility and absorption of poorly soluble APIs.[14] While specific applications in marketed oral drug formulations are not widely documented, its properties are analogous to other N,N-disubstituted amides that have been explored for this purpose.

Intermediate in the Synthesis of Bioactive Molecules

The formamide functional group can serve as a precursor to other important functional groups in organic synthesis. For instance, it can be reduced to an amine or used as a formylating agent. This makes this compound a potentially useful intermediate in the multi-step synthesis of complex pharmaceutical compounds.

Conclusion

This compound is a versatile chemical compound with a range of properties that make it highly relevant to researchers, scientists, and professionals in drug development. Its utility as a polar aprotic solvent, its role in the synthesis of complex organic molecules, and its potential in the formulation of poorly soluble drugs underscore its importance in the pharmaceutical sciences. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is crucial for leveraging its full potential in the advancement of new therapeutic agents.

References

-

NIST. Formamide, N,N-dibutyl-. NIST Chemistry WebBook. [Link]

-

PubChem. N,N-Dibutylformamide. National Center for Biotechnology Information. [Link]

-

NIST. Formamide, N,N-dibutyl- IR Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. N,N-dibutylformamide 13C NMR. Wiley. [Link]

- Kim, S., & Yoon, J. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(1), 121-122.

- Ahad, A., Al-Saleh, A. A., Al-Mohizea, A. M., Al-Jenoobi, F. I., Raish, M., Yassin, A. E. B., & Alam, M. A. (2017). Solubilization of drugs in aqueous media. Saudi Pharmaceutical Journal, 25(1), 3-11.

- McMurry, J. (2015). Organic Chemistry. Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

NIST. Mass spectrum of Formamide, N,N-dibutyl-. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Wishart, D. S., Bigam, C. G., Yao, J., Abildgaard, F., Dyson, H. J., Oldfield, E., ... & Sykes, B. D. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of biomolecular NMR, 6(2), 135-140.

- McMurry, J. E. (2016). Organic Chemistry (9th ed.). Cengage Learning.

- Smith, B. C. (2011).

- Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586.

- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.

- Google Patents. Mouth dissolving films and methods of making and using mouth dissolving films.

- Google Patents.

- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. WO2017195086A1 - Salts of n,n-dimethylbiguanide and preparation methods thereof - Google Patents [patents.google.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. N,N-Dibutylformamide | C9H19NO | CID 12975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Publications & Patents - GUPTA LAB @ SJU [guptalabsju.org]

- 7. scispace.com [scispace.com]

- 8. Formamide, N,N-dibutyl- [webbook.nist.gov]

- 9. Steps for Managing Solvents in API Manufacturing [solventwasher.com]

- 10. researchgate.net [researchgate.net]

- 11. Formamide, N,N-dibutyl- [webbook.nist.gov]

- 12. instanano.com [instanano.com]

- 13. researchgate.net [researchgate.net]

- 14. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide: Properties, Analysis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

N,N-Bis(2-methylpropyl)formamide, also widely known by its common synonym N,N-Diisobutylformamide, is a tertiary amide with significant utility in both synthetic and analytical chemistry.[1][2][3][4] Its unique structural characteristics—a central formamide group flanked by two isobutyl substituents—confer a profile of moderate polarity, high thermal stability, and low hygroscopicity, making it an advantageous solvent in specialized applications.[4] For professionals in drug development and materials science, this compound serves not only as a versatile reaction medium but also as a crucial test analyte for the development and validation of analytical methodologies.[3][5]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental molecular identity to its physicochemical properties, established applications, and detailed analytical protocols. The insights herein are curated to support researchers in leveraging this compound's full potential while ensuring safe and effective implementation in a laboratory setting.

Section 2: Core Molecular Identity

The precise identification of a chemical compound is foundational to its application. The structural and naming conventions for this compound are detailed below.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Preferred IUPAC Name | This compound | [2][6] |

| Common Synonyms | N,N-Diisobutylformamide | [1][2][3][4][7] |

| CAS Number | 2591-76-6 | [1][2][6][8] |

| Molecular Formula | C₉H₁₉NO | [1][2][3][6] |

| SMILES | CC(C)CN(CC(C)C)C=O | [2][4][6] |

| InChIKey | NTYICSDTCGMBQM-UHFFFAOYSA-N |[2][6][8] |

Section 3: Physicochemical Properties

The utility of a compound is directly dictated by its physical and chemical properties. The data presented below have been consolidated from multiple authoritative databases to provide a robust profile.

Table 2: Physicochemical Data

| Property | Value | Significance and Experimental Insight | Source(s) |

|---|---|---|---|

| Molecular Weight | 157.25 g/mol | Essential for stoichiometric calculations in synthesis and for concentration calculations in analytical standards preparation. | [1][3][6] |

| Appearance | Colorless to pale yellow liquid | A key quality control parameter; deviation may indicate impurities or degradation. | [1][4] |

| Boiling Point | 226-245.5 °C at 760 mmHg | The high boiling point signifies low volatility, making it suitable for high-temperature reactions where solvent loss is a concern.[1][7] | [1][7] |

| Density | ~0.862 g/cm³ | Important for mass-to-volume conversions in protocol execution. | [3][7] |

| Flash Point | 90-91.9 °C | Classifies the compound as a combustible liquid, dictating storage and handling requirements away from ignition sources. | [1][7] |

| LogP (Octanol/Water) | 1.91 - 2.39 | Indicates moderate lipophilicity and poor water solubility. This property is critical for its function as a solvent for a wide range of organic compounds and for predicting its behavior in reverse-phase chromatography. | [3][7][8] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | The low TPSA, stemming from the sterically hindered amide group, contributes to its solvent characteristics and influences its interaction with stationary phases in chromatography.[3][6] |[3][6] |

Section 4: Applications in Research and Development

A Specialized Solvent in Organic Synthesis

N,N-Diisobutylformamide is recognized for its efficacy as a moderately polar aprotic solvent.[4] Its primary application lies in organic synthesis, particularly in the pharmaceutical industry, where it serves as a robust medium for reactions involving sensitive reagents.[5]

Causality behind its effectiveness:

-

Thermal Stability: The high boiling point allows for a wide operational temperature range, accommodating reactions that require significant heat input without pressurization.[4]

-

Chemical Inertness: The tertiary amide structure is generally stable and non-reactive under many synthetic conditions.

-

Solubilizing Power: It effectively dissolves a broad spectrum of organic reactants and intermediates, facilitating homogenous reaction kinetics.[4]

-

Low Hygroscopicity: Compared to simpler amides like DMF, it is less prone to absorbing atmospheric moisture, which is a critical advantage in water-sensitive reactions.[4]

An Analytical Reference Standard in Chromatography

In the field of drug development and quality control, establishing robust analytical methods is paramount. This compound serves as a valuable test analyte for the development of reverse-phase High-Performance Liquid Chromatography (RP-HPLC) methods.[3][8] Its moderate hydrophobicity (LogP ≈ 1.9) makes it an ideal candidate for testing column performance and optimizing mobile phase conditions for separating small organic molecules.[3][8]

Section 5: Experimental Protocol: Analysis by Reverse-Phase HPLC

The following protocol outlines a validated method for the analysis of this compound, which can be adapted for pharmacokinetic studies or for the isolation of impurities in preparative chromatography.[3][8]

Figure 2: Generalized workflow for the RP-HPLC analysis of this compound.

Step-by-Step Methodology:

-

Instrumentation and Column:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[8]

-

-

Mobile Phase Preparation:

-

Standard Conditions: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid.[3][8] The exact ratio should be optimized for ideal retention time and peak shape.

-

Insight (Trustworthiness): The phosphoric acid acts as a peak modifier, protonating any free silanols on the silica backbone and sharpening the analyte peak.

-

For Mass Spectrometry (MS) Compatibility: Replace phosphoric acid with a volatile acid like formic acid.[3][8] Phosphoric acid is non-volatile and will contaminate the MS ion source; formic acid provides the necessary pH modification while being fully compatible with MS detection.

-

-

Standard Preparation:

-

Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.

-

Perform serial dilutions to generate calibration standards.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Temperature: Maintain constant column temperature (e.g., 25 °C) for reproducible results.

-

-

Data Analysis:

-

Integrate the peak area of the analyte.

-

Construct a calibration curve using the standards and determine the concentration of the analyte in unknown samples.

-

This self-validating system, where mobile phase components are chosen for specific, verifiable functions (e.g., formic acid for MS compatibility), ensures robust and transferable results.[3][8]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Primary Hazard: The compound is classified with the hazard statement H302, indicating it is harmful if swallowed.[3]

-

Potential Irritant: It may cause skin and respiratory irritation upon prolonged exposure.[4]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Intended Use: This product is intended for research and development purposes only and is not for diagnostic, therapeutic, human, or veterinary use.[3]

Section 7: Conclusion

This compound is a compound of significant value to the scientific community. Its well-defined physicochemical properties, including high thermal stability and moderate polarity, establish it as a superior solvent for specialized synthetic applications. Furthermore, its role as a reliable analyte in HPLC method development underscores its importance in analytical chemistry and quality control workflows. By understanding the causality behind its properties and applying robust analytical protocols, researchers and drug development professionals can effectively harness this versatile molecule to advance their scientific objectives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 2591-76-6. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N,N-Diisobutylformamide. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N-Diisobutylformamide | CAS#:2591-76-6. Retrieved from [Link]

Sources

- 1. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | CAS 2591-76-6 [matrix-fine-chemicals.com]

- 3. This compound|CAS 2591-76-6 [benchchem.com]

- 4. CAS 2591-76-6: N,N-diisobutylformamide | CymitQuimica [cymitquimica.com]

- 5. N,N-Diisobutylformamide [myskinrecipes.com]

- 6. This compound | C9H19NO | CID 75770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Diisobutylformamide | CAS#:2591-76-6 | Chemsrc [chemsrc.com]

- 8. This compound | SIELC Technologies [sielc.com]

Navigating the Safety Landscape of N,N-Bis(2-methylpropyl)formamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide, is a formamide derivative with the chemical formula C9H19NO.[1][2] Its utility in various chemical syntheses and research applications necessitates a thorough understanding of its safety and hazard profile. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound, compiled to ensure the well-being of laboratory personnel and the integrity of research environments.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics, which dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 2591-76-6 | [1][2] |

| Molecular Formula | C9H19NO | [1][2] |

| Molecular Weight | 157.25 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 226-228 °C | [1] |

| Flash Point | 90 °C | [1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[2]

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

Precautionary Statements:

A comprehensive set of precautionary statements is associated with these classifications, outlining measures to prevent exposure and respond to incidents:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Understanding the Risks

Detailed toxicological data for this compound is not extensively available in public literature. Therefore, to ensure a conservative and safety-conscious approach, it is prudent to consider data from structurally similar compounds, such as other N,N-dialkylformamides. For instance, related formamides are known to be skin and eye irritants, and some have been associated with reproductive toxicity and liver effects upon prolonged or repeated exposure. [3] Acute Effects:

-

Oral: Harmful if swallowed. [2]Ingestion is likely to cause gastrointestinal irritation. For the related compound N,N-Dibutylformamide, the oral LD50 in rats is approximately 620-790 mg/kg, indicating significant toxicity. [4]* Eye Contact: Causes serious eye damage. [2]Direct contact can lead to severe irritation, pain, and potentially irreversible damage to the cornea.

-

Skin Contact: While not a primary GHS classification, skin contact should be avoided. Prolonged or repeated contact may cause irritation.

-

Inhalation: Vapors or mists may cause respiratory tract irritation.

Chronic Effects:

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for safely handling this compound.

Engineering Controls

-

Ventilation: Work with this chemical should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation. [4]* Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled. [4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. [5]* Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, general guidance for amides suggests that nitrile or neoprene gloves may offer suitable protection for incidental contact. [6][7][8]It is crucial to consult the glove manufacturer's chemical resistance data and to inspect gloves for any signs of degradation before and during use. For prolonged or immersive contact, a more robust glove material may be necessary.

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. In situations with a significant risk of skin exposure, chemically resistant coveralls may be warranted.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (where established), or if there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. [4]

Diagram: Hierarchy of Controls This diagram illustrates the preferred order of control measures to minimize exposure to this compound.

Caption: The hierarchy of controls, from most to least effective.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

Handling

-

Avoid contact with skin, eyes, and clothing. [5]* Do not breathe vapors or mists.

-

Wash thoroughly after handling. [4]* Keep away from heat, sparks, and open flames. Although it has a relatively high flash point, it is a combustible liquid.

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Ensure containers are properly labeled.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: Can react vigorously.

-

Acids and Bases: May cause decomposition. [4]* Strong Reducing Agents: Potential for hazardous reactions. [4]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [4]* If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. [4]* If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [4]* If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [4]

Spills and Leaks

-

Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible. Use a non-sparking tool to collect the absorbed material.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: In a fire, hazardous decomposition products such as nitrogen oxides and carbon monoxide may be produced. [4]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4]

Diagram: Emergency Response Workflow This diagram outlines the key steps to take in the event of an emergency involving this compound.

Sources

- 1. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C9H19NO | CID 75770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. fishersci.com [fishersci.com]

- 5. lsuhsc.edu [lsuhsc.edu]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. glovesbyweb.com [glovesbyweb.com]

- 8. foxscientific.com [foxscientific.com]

N,N-Bis(2-methylpropyl)formamide: A Comprehensive Technical Guide to Its Applications in Modern Organic Synthesis

Abstract

N,N-Bis(2-methylpropyl)formamide, commonly known as diisobutylformamide (DIBF), is a polar aprotic solvent and formylating agent with a unique combination of physical and chemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of DIBF's current and potential applications in organic synthesis. We will explore its role as a high-boiling point solvent, its utility in formylation reactions such as the Vilsmeier-Haack reaction, and its potential advantages over more conventional solvents like N,N-dimethylformamide (DMF). This guide will delve into the causality behind its use in specific synthetic contexts, provide detailed experimental considerations, and offer insights into its handling and safety.

Introduction: Unveiling the Potential of a Versatile Formamide

In the landscape of organic synthesis, the choice of solvent and reagent can profoundly influence reaction outcomes, affecting yield, selectivity, and purity. While N,N-dimethylformamide (DMF) has long been a workhorse polar aprotic solvent, concerns over its reproductive toxicity and the continuous search for process optimization have driven interest in alternatives. This compound (DIBF) emerges as a compelling candidate, offering a distinct set of properties that can be advantageous in various synthetic scenarios.

DIBF is an organic compound featuring an amide functional group with two isobutyl substituents on the nitrogen atom.[1] This structural feature imparts a higher boiling point, lower hygroscopicity, and good thermal stability compared to simpler amides.[1][2] These characteristics make DIBF a promising high-boiling point solvent for reactions requiring elevated temperatures, as well as a reagent in specific transformations where its steric bulk and electronic properties can be leveraged.

This guide will provide a detailed exploration of DIBF, moving beyond a simple catalog of properties to a functional analysis of its applications, grounded in the principles of modern organic chemistry.

Physicochemical Properties and Structural Features

A comprehensive understanding of DIBF's physicochemical properties is essential for its effective application. These properties dictate its behavior as a solvent, its reactivity, and its suitability for various reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Diisobutylformamide (DIBF), N,N-Diisobutylformamide | [1] |

| CAS Number | 2591-76-6 | [3] |

| Molecular Formula | C₉H₁₉NO | [3] |

| Molecular Weight | 157.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 226-228 °C | [2] |

| Density | ~0.862 g/cm³ | [2] |

| Flash Point | 90 °C | [2] |

| Polarity | Moderate | [1] |

The two bulky isobutyl groups on the nitrogen atom are a key structural feature of DIBF. These groups contribute to its higher boiling point and lower volatility compared to DMF.[1] The steric hindrance around the nitrogen atom can also influence its reactivity as a formylating agent and its coordinating ability as a solvent.

Applications in Organic Synthesis

High-Boiling Point Solvent

DIBF's high boiling point (226-228 °C) makes it an excellent solvent for reactions requiring elevated temperatures.[2] Its moderate polarity allows it to dissolve a wide range of organic compounds.[1] Furthermore, its good thermal stability and lower hygroscopicity compared to other amides are advantageous in maintaining anhydrous reaction conditions and preventing solvent degradation.[1]

Potential Advantages as a High-Boiling Point Solvent:

-

Enabling High-Temperature Reactions: Facilitates reactions with high activation energies that are sluggish at lower temperatures.

-

Improved Solubility: Can enhance the solubility of poorly soluble starting materials and reagents at elevated temperatures.

-

Reduced Volatility: Minimizes solvent loss during prolonged reactions at high temperatures.

-

Enhanced Stability: Its lower hygroscopicity and good thermal stability can lead to cleaner reaction profiles with fewer side products from solvent degradation.

While specific, documented examples of DIBF as the solvent of choice in industrial processes are not abundant in publicly available literature, its properties suggest its suitability for applications such as:

-

Polymer Synthesis: Where high temperatures are often required for polymerization processes.

-

Metal-Catalyzed Cross-Coupling Reactions: Certain cross-coupling reactions benefit from high-boiling point solvents to facilitate catalyst turnover and drive the reaction to completion.

-

Synthesis of Heterocyclic Compounds: The formation of certain heterocyclic rings can require significant thermal energy.

Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

While DMF is the most frequently used formamide in this reaction, other N,N-disubstituted formamides, including DIBF, can also be employed.[5] The choice of formamide can influence the reactivity of the Vilsmeier reagent and the overall outcome of the reaction.

Generalized Mechanism of the Vilsmeier-Haack Reaction:

-

Formation of the Vilsmeier Reagent: The N,N-disubstituted formamide reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Protocol for a Generic Vilsmeier-Haack Formylation:

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is corrosive and reacts violently with water.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the electron-rich aromatic or heteroaromatic substrate and this compound (as solvent and reagent).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of POCl₃: Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60-80 °C) for a period of time, monitored by TLC.

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis: DIBF vs. DMF

The decision to use DIBF over the more common DMF is driven by specific reaction requirements and desired outcomes.